molecular formula C5H10ClNO4 B613005 O-Acetyl-L-serine hydrochloride CAS No. 66638-22-0

O-Acetyl-L-serine hydrochloride

Cat. No.: B613005
CAS No.: 66638-22-0
M. Wt: 183.59 g/mol
InChI Key: MGQOSZSPKMBSRW-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrochloric acid, a component of this compound, is a colorless solution with a distinctive pungent smell. It is classified as a strong acid and is a component of the gastric acid in the digestive systems of most animal species, including humans .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Hydrochloric acid, for example, is a colorless, transparent liquid that fumes in air if concentrated .

Scientific Research Applications

Synthesis and Conversion Applications

  • (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride plays a role in the synthesis of various compounds. For example, it is involved in the synthesis of 3-amino-4-oxopropanoic acid hydrochloride (aspartate 1-semialdehyde hydrochloride), a labile α-aminoaldehyde, through the ozonolysis process. This compound is a stable cyclic form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).

Enantioselective Synthesis

  • It is used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These derivatives, which are β-analogues of aromatic amino acids, can be prepared via electrophilic attack routes (Arvanitis et al., 1998).

Novel Access in Synthesis

  • The compound is involved in novel synthesis methods, such as the preparation of L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid. This process involves esterification, chloroformylation, and ammonolysis, showcasing the compound's versatility in chemical synthesis (Su Wei-ke, 2008).

Lipase-Catalyzed Enantiomer Separation

  • The compound also finds application in lipase-catalyzed enantiomer separation processes. It is used in the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, demonstrating its utility in producing optically pure compounds (Kamal, Khanna, & Krishnaji, 2007).

Biochemical Applications

  • In the field of biochemistry, it is employed in the production of 3-hydroxypropanoic acid (3-HP) from glycerol by metabolically engineered bacteria. 3-HP is a valuable chemical with wide industrial applications, such as in bioplastic production (Jers, Kalantari, Garg, & Mijakovic, 2019).

Chemo-enzymatic Routes

  • It is utilized in chemo-enzymatic routes for preparing chiral compounds. For instance, it is used in the enzymatic preparation of S-isomer substrates employing Porcine pancreas lipase (PPL) as a biocatalyst. This showcases its role in producing chiral β-hydroxy acid (Zhao, Ma, Fu, & Zhang, 2014).

Water Sample Analysis

  • In environmental science, the compound assists in the determination of 1-aminopropan-2-one in water samples, a component of dissolved sewage. This application highlights its role in environmental monitoring and analysis (Dawit, Williams, & Fitzsimons, 2001).

Safety and Hazards

Hydrochloric acid is considered hazardous. It is corrosive to metals and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The future directions of a compound’s research depend on its potential applications. Without specific information on “(S)-3-Acetoxy-2-aminopropanoic acid hydrochloride”, it’s difficult to speculate on its future directions .

Properties

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQOSZSPKMBSRW-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659847
Record name O-Acetyl-L-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66638-22-0
Record name O-Acetyl-L-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.